

Spectroscopic and Synthetic Profile of tert-Butyl 3-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-iodobenzoate*

Cat. No.: *B179882*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **tert-Butyl 3-iodobenzoate**, a valuable building block in organic synthesis and drug discovery. The information is presented to be readily accessible and applicable for professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data

The structural elucidation of **tert-Butyl 3-iodobenzoate** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl 3-iodobenzoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.23	t	1.6	1H	Ar-H
7.95	dt	7.8, 1.3	1H	Ar-H
7.82	ddd	8.0, 2.1, 1.0	1H	Ar-H
7.20	t	7.9	1H	Ar-H
1.58	s	-	9H	-C(CH ₃) ₃

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl 3-iodobenzoate

Chemical Shift (δ) ppm	Assignment
164.2	C=O
140.7	Ar-C
138.5	Ar-C
132.8	Ar-C
129.0	Ar-C
94.2	Ar-C-I
81.8	-C(CH ₃) ₃
28.1	-C(CH ₃) ₃

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR Spectroscopic Data for tert-Butyl 3-iodobenzoate

Wavenumber (cm ⁻¹)	Interpretation
2978	C-H stretch (aliphatic)
1715	C=O stretch (ester)
1568, 1473	C=C stretch (aromatic)
1288, 1165, 1126	C-O stretch
885, 746	C-H bend (aromatic)

Table 4: Mass Spectrometry Data for tert-Butyl 3-iodobenzoate

m/z	Interpretation
304	[M] ⁺ (Molecular ion)
248	[M - C ₄ H ₈] ⁺
231	[M - C ₄ H ₉ O] ⁺
203	[M - C ₄ H ₉ O ₂] ⁺
127	[I] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

A common and effective method for the synthesis of **tert-Butyl 3-iodobenzoate** involves the esterification of 3-iodobenzoic acid. The following protocol is a representative procedure.

Synthesis of tert-Butyl 3-iodobenzoate

Materials:

- 3-Iodobenzoic acid
- Thionyl chloride (SOCl₂)

- tert-Butanol ((CH₃)₃COH)
- Pyridine
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

Procedure:

- **Acid Chloride Formation:** To a solution of 3-iodobenzoic acid (1.0 eq) in dichloromethane, thionyl chloride (2.0 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield 3-iodobenzoyl chloride.
- **Esterification:** The crude 3-iodobenzoyl chloride is dissolved in dichloromethane and cooled to 0 °C. A solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- **Work-up:** The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **tert-Butyl 3-iodobenzoate** as a pure product.

General Spectroscopic Analysis Conditions:

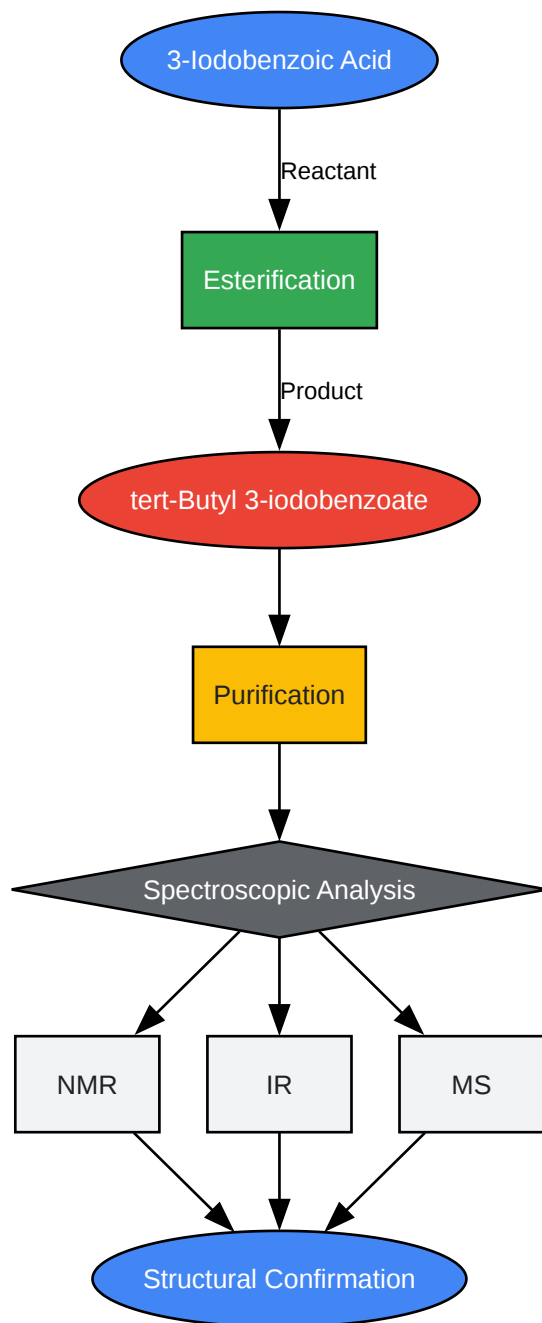
- ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an

internal standard.

- **IR Spectroscopy:** Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Mass Spectrometry:** Mass spectra are generally acquired using an electron ionization (EI) source.

Visualizing the Process

To illustrate the relationship between the starting material, the synthetic process, and the characterization methods, the following workflow diagram is provided.

Workflow for Synthesis and Characterization of *tert*-Butyl 3-iodobenzoate

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Caption: Synthesis and analysis workflow.

This diagram outlines the key stages, from the starting material to the final structural confirmation of ***tert*-Butyl 3-iodobenzoate** through various spectroscopic techniques.

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